molecular formula C16H22ClN3O2 B1396819 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1211442-89-5

2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1396819
CAS No.: 1211442-89-5
M. Wt: 323.82 g/mol
InChI Key: YWICPKUTHUYIHQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-Chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine is a pyrrolo[2,3-d]pyrimidine derivative with a chloro substituent at position 2, a cyclopentyl group at position 7, and a diethoxymethyl group at position 6. Its molecular formula is C₁₆H₂₂ClN₃O₂, with a molecular weight of 323.83 g/mol (CAS 1211442-89-5) . The compound is synthesized via cyclization of [2-chloro-5-(3,3-diethoxy-prop-1-ynyl)-pyrimidin-4-yl]-cyclopentylamine using tetrabutylammonium fluoride (TBAF), followed by acidic hydrolysis to yield intermediates like 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde .

Key Applications
This compound serves as a precursor in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules. Its diethoxymethyl group enhances solubility in organic solvents, making it a versatile intermediate for further functionalization .

Properties

IUPAC Name

2-chloro-7-cyclopentyl-6-(diethoxymethyl)pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c1-3-21-15(22-4-2)13-9-11-10-18-16(17)19-14(11)20(13)12-7-5-6-8-12/h9-10,12,15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWICPKUTHUYIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC2=CN=C(N=C2N1C3CCCC3)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Coupling and Cyclization (Patent CN111303162B)

This method utilizes a precursor, 5-bromo-2-chloro-N-cyclopentyl pyrimidine-4-amine , as the starting material, which undergoes a series of reactions to form the target compound.

Step Description Reagents & Conditions Reference
Step 1 Coupling of pyrimidine amine with acrylic acid derivatives Metal nickel salt, cuprous halide, organic ligand, alkali, temperature below 65°C, then increased to 50-80°C
Step 2 Intramolecular cyclization to form dihydro-pyrrolo[2,3-d]pyrimidine core Cuprous chloride/bromide, organic/inorganic base, solvents like DMF, DMSO, at 50-110°C
Step 3 Oxidation to form the aromatic pyrrolo[2,3-d]pyrimidine DDQ oxidant in solvents such as THF, dichloromethane, at 40-70°C

Key Features:

  • The process involves a metal-catalyzed coupling followed by cyclization .
  • The oxidation step introduces the necessary aromaticity.
  • The process allows for the introduction of the diethoxymethyl group via subsequent alkylation.

Alkoxyalkylation and Chlorination (Chemical Synthesis Reports)

A common route involves alkoxyalkylation of the pyrimidine core, followed by selective chlorination at the 2-position.

Step Description Reagents & Conditions Reference
Step 1 Alkoxyalkylation of pyrimidine core with diethoxymethyl precursors Diethoxymethyl chloride, base (e.g., potassium carbonate), solvents like acetonitrile or dichloromethane, room temperature to 50°C
Step 2 Chlorination at the 2-position Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), reflux conditions
Step 3 Cyclization to form the fused pyrrolo ring Base-mediated cyclization, often with triethylamine, at 50-100°C

Note: The diethoxymethyl group is introduced either before or after chlorination, depending on the specific synthetic route.

Alternative Route: Direct Functionalization

Recent advances suggest the possibility of direct functionalization of the pyrrolo[2,3-d]pyrimidine core via metal-catalyzed C–H activation , enabling the installation of the diethoxymethyl group at the 6-position.

Step Description Reagents & Conditions Reference
Step 1 Metal-catalyzed C–H activation at the 6-position Pd or Cu catalysts, diethoxymethyl halides, solvents like DMSO, temperatures 80-120°C
Step 2 Chlorination at the 2-position POCl₃, reflux

This approach offers a more streamlined synthesis with fewer steps but requires precise control over reaction conditions.

Process Conditions and Optimization

Parameter Typical Range Notes Source
Temperature 50–110°C For coupling, cyclization, and chlorination steps
Solvent DMF, DMSO, acetonitrile, dichloromethane Choice depends on reaction step
Catalysts Nickel salts, cuprous halides, Pd, Cu Used to facilitate coupling and C–H activation
Oxidants DDQ, chlorinating agents (POCl₃, SOCl₂) For oxidation and chlorination

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Main Steps Advantages Limitations
A 5-bromo-2-chloro-N-cyclopentyl pyrimidine-4-amine Acrylic acid, metal catalysts, DDQ Coupling, cyclization, oxidation Well-established, high yield Multi-step, requires careful control
B Pyrimidine core Diethoxymethyl chloride, chlorinating agents Alkoxyalkylation, chlorination Fewer steps, versatile Requires selective functionalization
C Pyrimidine derivatives Metal catalysts, halides C–H activation, direct functionalization Streamlined, modern approach Advanced technique, requires precise conditions

Research Findings and Considerations

  • Yield and Purity: The patent methods report yields exceeding 90% for key intermediates, with overall yields around 70–80% for the final compound.
  • Scalability: The described methods are scalable, with process optimization necessary for industrial production.
  • Environmental Impact: Use of chlorinating agents and heavy metals necessitates waste management protocols.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions are common, where different groups can replace the chlorine atom or other substituents on the pyrrolopyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine is studied for its potential biological activities. It can be used as a probe to study enzyme interactions and cellular processes.

Medicine: In the field of medicine, this compound has shown potential as a therapeutic agent. It is being investigated for its use in treating various diseases, including cancer and infectious diseases.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial sectors.

Mechanism of Action

The mechanism by which 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related pyrrolo[2,3-d]pyrimidine derivatives, focusing on substituents, physicochemical properties, and synthetic applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-Chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine 2-Cl, 7-cyclopentyl, 6-diethoxymethyl C₁₆H₂₂ClN₃O₂ 323.83 High solubility in organic solvents; used in kinase inhibitor synthesis.
2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 2-Cl, 7-methyl C₇H₇ClN₃ 168.58 Simpler structure; lower steric hindrance but reduced solubility.
4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 6-methyl, 7-phenyl C₁₃H₁₀ClN₃ 243.70 Increased hydrophobicity due to phenyl group; potential CNS activity.
4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 7-(furan-2-ylmethyl), 6-methyl C₁₂H₁₀ClN₃O 247.68 Furan moiety may enhance π-π interactions in target binding.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde 2-Cl, 7-cyclopentyl, 6-carbaldehyde C₁₃H₁₄ClN₃O 263.72 Reactive aldehyde group enables conjugation with amines or hydrazines.
N⁴-(3-Bromophenyl)-6-[2-(2-chlorophenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine 2,4-NH₂, 6-[2-(2-Cl-phenyl)ethyl], N⁴-(3-Br-phenyl) C₂₀H₁₇BrClN₅ 443.74 Bromine and chlorine substituents improve binding affinity to kinase targets.

Key Differences and Implications

Substituent Effects on Solubility :

  • The diethoxymethyl group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to analogues with hydrophobic groups like phenyl or methyl .
  • Compounds with carbaldehyde or ester groups (e.g., ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate) exhibit higher reactivity for downstream modifications .

Biological Activity: Halogenated derivatives (e.g., bromine in , chlorine in ) show enhanced binding to ATP pockets in kinases due to halogen bonding .

Synthetic Utility :

  • The target compound’s diethoxymethyl group acts as a protective moiety, enabling controlled hydrolysis to aldehyde intermediates for further derivatization .
  • Analogues like 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS 876343-10-1) are used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .

Contradictions and Limitations

  • While 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has a similarity score of 0.70 to the target compound, its lack of a cyclopentyl group reduces its utility in selective kinase inhibition .
  • The carbaldehyde derivative of the target compound, though reactive, is less stable under basic conditions compared to the diethoxymethyl-protected form .

Biological Activity

2-Chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1211442-89-5) is a synthetic compound that belongs to the class of pyrrolopyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula for this compound is C16H22ClN3O2. The compound features a chloro group, a cyclopentyl ring, and diethoxymethyl substituents, which contribute to its unique biological properties.

PropertyValue
Molecular Weight323.83 g/mol
IUPAC Name2-chloro-7-cyclopentyl-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine
CAS Number1211442-89-5
Purity≥95%

Research indicates that pyrrolopyrimidine compounds like this compound may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. This compound has shown promise in selectively targeting CDK6, with studies reporting an IC50 value of approximately 290 nM against this enzyme, suggesting significant potential for cancer therapy applications .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance:

  • MDA-MB-231 (Triple-Negative Breast Cancer) : The compound showed strong inhibition of cell proliferation with an IC50 value of 0.126 μM, indicating high potency against this aggressive cancer type.
  • MCF10A (Non-cancerous) : The selectivity index was notably high, with a 19-fold lesser effect on non-cancerous cells compared to MDA-MB-231 cells, which highlights its potential as a targeted therapy .

Safety Profile

Preclinical toxicity studies have indicated that this compound does not exhibit acute toxicity in mice at doses up to 2000 mg/kg. Additionally, it demonstrated favorable pharmacokinetic properties with an oral bioavailability of 31.8% and a clearance rate of 82.7 mL/h/kg .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on Lung Metastasis : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to known treatments like TAE226 .
  • Combination Therapies : When used in combination with other chemotherapeutic agents, the compound has shown synergistic effects that enhance overall efficacy against resistant cancer strains .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine, and how do they influence its reactivity?

  • Answer : The compound features a fused pyrrole-pyrimidine core with a chlorine atom at position 2, a cyclopentyl group at position 7, and a diethoxymethyl substituent at position 6. The chlorine atom enhances electrophilic substitution reactivity, while the cyclopentyl group introduces steric hindrance, affecting binding to kinase active sites. The diethoxymethyl group may modulate solubility and metabolic stability .

Q. What synthetic routes are commonly employed for pyrrolo[2,3-d]pyrimidine derivatives?

  • Answer : Typical routes involve multi-step sequences:

Core formation : Cyclization of substituted pyrimidines with pyrrole precursors under acidic or basic conditions.

Functionalization : Chlorination (e.g., using POCl₃) at position 2, followed by nucleophilic substitution (e.g., cyclopentylamine) at position 3.

Side-chain introduction : Diethoxymethyl groups are added via alkylation or coupling reactions (e.g., Suzuki-Miyaura for aryl substituents) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : To confirm substituent positions and stereochemistry (e.g., cyclopentyl group integration at δ ~4.7 ppm in DMSO-d₆) .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns (e.g., [M+H]+ ion matching calculated m/z) .
  • HPLC : For purity assessment, especially after synthetic optimization .

Advanced Research Questions

Q. How can synthesis of this compound be optimized to improve yield and purity?

  • Answer :

  • Reagent selection : Use Pd catalysts (e.g., Pd₂(dba)₃) with XantPhos ligands for efficient coupling reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Purification : Recrystallization from methanol/ethanol mixtures or silica gel chromatography reduces byproducts .
  • Yield improvement : Multi-step monitoring via TLC or LC-MS ensures intermediate stability .

Q. What strategies resolve contradictions in kinase inhibition profiles among pyrrolo[2,3-d]pyrimidine analogs?

  • Answer :

  • Assay standardization : Use consistent kinase assay conditions (e.g., ATP concentration, incubation time) to minimize variability .
  • Structural analysis : Compare X-ray crystallography data to identify substituent effects on binding (e.g., cyclopentyl vs. ethyl groups altering VEGFR2 selectivity) .
  • SAR studies : Systematically vary substituents (e.g., diethoxymethyl vs. carboxamide) to isolate activity trends .

Q. How should experiments evaluate the compound’s selectivity against related kinases (e.g., EGFR vs. CDK9)?

  • Answer :

  • Panel screening : Test against a kinase panel (≥50 kinases) using radiometric or fluorescence-based assays .
  • Cellular assays : Measure IC₅₀ in cell lines overexpressing target kinases (e.g., MIA PaCa-2 for CDK9) .
  • Competitive binding studies : Use ATP analogs (e.g., ADP-Glo™) to assess ATP-binding site competition .

Q. What computational methods predict binding affinity of this compound with CDK9?

  • Answer :

  • Molecular docking : Software like MOE or AutoDock Vina models interactions with CDK9’s active site (e.g., hydrogen bonding with Lys48) .
  • MD simulations : Assess binding stability over time (≥100 ns trajectories) to identify key residue interactions .
  • Free-energy calculations : Use MM/GBSA to estimate ΔG binding .

Q. How do SAR studies guide modifications to enhance VEGFR2 potency?

  • Answer :

  • Substituent optimization : Replace diethoxymethyl with sulfonamide groups (e.g., 4-sulfamoylphenyl) to improve hydrogen bonding .
  • Core rigidity : Introduce fused rings (e.g., naphthalene) to enhance hydrophobic interactions .
  • Bioisosteres : Replace chlorine with trifluoromethyl to boost electron-withdrawing effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine

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